molecular formula C18H12Cl4N4S2 B2369176 4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 863001-23-4

4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2369176
CAS No.: 863001-23-4
M. Wt: 490.24
InChI Key: VFRNQLOUSUOTSI-UHFFFAOYSA-N
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Description

4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound featuring a piperazine core substituted with two 4,6-dichlorobenzo[d]thiazol-2-yl groups. This compound is part of the thiazole family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves the reaction of piperazine with 4,6-dichlorobenzo[d]thiazole under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole rings .

Scientific Research Applications

4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is unique due to its piperazine core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl4N4S2/c19-9-5-11(21)15-13(7-9)27-17(23-15)25-1-2-26(4-3-25)18-24-16-12(22)6-10(20)8-14(16)28-18/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRNQLOUSUOTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3Cl)Cl)C4=NC5=C(S4)C=C(C=C5Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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